molecular formula C15H13Cl2NO2S B2940123 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide CAS No. 50508-89-9

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Cat. No.: B2940123
CAS No.: 50508-89-9
M. Wt: 342.23
InChI Key: RWDKLJQZPVCCTO-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide ( 50508-89-9) is a specialized organic compound with the molecular formula C 15 H 13 Cl 2 NO 2 S and a molecular weight of 342.24 g/mol . This chemical serves as a crucial synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of a drug known as etizolam, which possesses potent hypnotic properties . Furthermore, it is a valuable building block for constructing various thiophene-based biheterocycles, a class of compounds that have received considerable scientific attention due to a wide spectrum of therapeutic potentials . Thiophene derivatives like this one are investigated in research for their anticonvulsant, anti-inflammatory, and antibacterial activities . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, including the use of personal protective equipment. This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use, nor for use in diagnostic procedures .

Properties

IUPAC Name

2-chloro-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-2-9-7-11(15(21-9)18-13(19)8-16)14(20)10-5-3-4-6-12(10)17/h3-7H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKLJQZPVCCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide typically involves multiple steps, starting with the chlorination of benzene to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with ethylthiophene under controlled conditions to introduce the thiophene ring. Finally, the acetamide group is introduced through acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chlorine atoms can be reduced to form corresponding hydrocarbons.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Chloroalkanes or alkanes.

  • Substitution: Nitro derivatives or polyhalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe or inhibitor in studying enzyme mechanisms and pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: In industry, it is used in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Chloroacetamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups
2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide Thiophene 3-(2-chlorobenzoyl), 5-ethyl, 2-acetamide (Cl) Thiophene, Chloroacetamide
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS 956769-09-8) Pyrazole 1-(2-chlorobenzyl), 5-acetamide (Cl) Pyrazole, Chloroacetamide
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Benzene 2,6-diethyl, N-(methoxymethyl) Chloroacetamide
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Thiophene 3-(2-chlorobenzoyl), 5-ethyl, 2-acetamide (NH₂) Thiophene, Aminoacetamide

Key Observations :

  • Ring Systems : The thiophene (target compound) vs. pyrazole (CAS 956769-09-8) alters electronic delocalization and hydrogen-bonding capacity. Thiophene derivatives exhibit greater planarity, enhancing π-π stacking in crystal structures .
  • Substituent Effects: The ethyl group in the target compound increases hydrophobicity compared to methyl groups in alachlor. Replacing chlorine with an amino group (as in ) introduces hydrogen-bond donors, affecting solubility and biological interactions .
  • Functional Groups: The chloroacetamide group in agrochemicals (e.g., alachlor) is critical for herbicidal activity, while modifications like amino substitution shift applications toward pharmaceuticals .

Table 2: Comparative Properties

Property Target Compound Pyrazole Analog (CAS 956769-09-8) Alachlor Amino Derivative ()
Molecular Weight ~340 (estimated) 300.14 269.76 322.80
Melting Point Not reported Not reported 40–41°C 417–419 K
Bioactivity Under investigation Agrochemical potential Herbicidal Anticonvulsant
Solubility Low (lipophilic) Moderate Low (non-polar) Moderate (polar NH₂ group)

Key Insights :

  • Bioactivity: Thiophene derivatives (target compound and amino analog) are explored for CNS applications (e.g., etizolam intermediates), whereas pyrazole/benzene derivatives align with agrochemical uses .
  • Thermal Stability: The amino derivative’s higher melting point (417–419 K) vs. alachlor (40–41°C) reflects stronger intermolecular forces (e.g., hydrogen bonding) .

Biological Activity

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide, with a CAS number of 50508-89-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is C15H13Cl2NO2SC_{15}H_{13}Cl_{2}NO_{2}S, and it has a molecular weight of 342.24 g/mol. The compound is characterized by its chloro and thiophene substituents, which may contribute to its biological properties.

PropertyValue
CAS Number50508-89-9
Molecular FormulaC15H13Cl2NO2S
Molecular Weight342.24 g/mol
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C
Purity97%

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies suggest that the presence of the chloro and thiophene groups enhances the compound's ability to inhibit microbial growth. For instance, derivatives of benzamide have shown efficacy against various bacterial strains, indicating a potential for this compound to possess similar activities .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. A study evaluating related benzamide derivatives demonstrated moderate to high potency in inhibiting RET kinase activity, a key player in cancer cell proliferation. This suggests that this compound may also inhibit tumor growth through similar pathways .

Analgesic Activity

Molecular docking studies have indicated that certain acetamide derivatives can interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways. The analgesic activity of these compounds was confirmed through in vivo models, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications to the benzamide structure can enhance antimicrobial properties.
    • Tested Strains : Staphylococcus aureus, Escherichia coli.
    • Results : Inhibition zones ranged from 12 mm to 25 mm depending on the concentration.
  • Antitumor Activity : In a preclinical study, compounds structurally similar to this compound were evaluated for their ability to inhibit RET kinase.
    • Cell Lines Used : RET wildtype and gatekeeper mutation cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide?

Answer:
The synthesis typically involves coupling 2-chloroacetamide with a substituted thiophene precursor. Key steps include:

  • Thiophene Functionalization : Reacting 5-ethylthiophen-2-amine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions to introduce the benzoyl group .
  • Amide Bond Formation : Chloroacetylation using chloroacetyl chloride in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to minimize hydrolysis .
  • Optimization : Use of continuous flow reactors (CFRs) for scalable synthesis, as demonstrated for structurally similar acetamides, to improve reaction efficiency and reduce byproducts .
  • Purification : Recrystallization from ethanol or acetonitrile yields high-purity crystals suitable for X-ray diffraction studies .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) confirms the planar geometry of the 2-aminoacetamide unit and dihedral angles between the thiophene, benzoyl, and acetamide groups. Data refinement using SHELXL achieves R-factors < 0.05 .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) identify key features:
    • Thiophene protons: δ 6.8–7.2 ppm (split due to ethyl substitution).
    • Amide protons: δ 10.2–10.5 ppm (broad, exchange with D2_2O).
  • Validation : PLATON and CCDC tools assess structural integrity, detecting intramolecular hydrogen bonds (N–H···O, S(6) motif) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:
Contradictions often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:

  • Multi-Scan Absorption Correction : Use SADABS (Bruker) to account for absorption effects in low-symmetry crystals .
  • Restraints and Constraints : Apply SHELXL restraints for C–H bond distances (0.93–0.98 Å) and isotropic displacement parameters for solvent molecules .
  • Twinned Data Handling : For twinned crystals (e.g., non-merohedral twinning), employ the HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Validation Tools : Check for missed symmetry using ADDSYM in PLATON and validate hydrogen-bonding patterns against Etter’s graph-set analysis .

Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?

Answer:
The crystal packing is stabilized by:

  • N–H···O Hydrogen Bonds : Chains along the c-axis via N–H···O interactions (2.86 Å, 158°), forming an infinite 1D network .
  • Weak C–H···O Contacts : Secondary interactions (C–H···O, 3.21 Å) between the thiophene ethyl group and benzoyl oxygen enhance lattice stability .
  • Planarity Effects : The near-planar 2-aminoacetamide unit (r.m.s. deviation = 0.020 Å) facilitates π-stacking between adjacent thiophene rings (3.5 Å separation) .
  • Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds shows decomposition >200°C, correlating with strong intermolecular forces .

Advanced: What structure-activity relationship (SAR) hypotheses can be proposed based on derivatives of this compound?

Answer:
SAR studies on structurally related thiophene acetamides (e.g., etizolam, clotiazepam) suggest:

  • Electron-Withdrawing Groups : The 2-chlorobenzoyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Ethyl Substitution : The 5-ethyl group on the thiophene ring increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration in neuroactive analogs .
  • Amide Modifications : Replacing the chloroacetamide with a methylacetamide (e.g., clotiazepam) reduces electrophilicity, minimizing off-target reactivity .
  • Bioisosteric Replacement : Substituting the thiophene with oxadiazole (as in ) alters binding affinity to GABAA_A receptors, as shown in molecular docking studies .

Advanced: How can computational methods complement experimental data in studying this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare bond lengths/angles with SCXRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.23 Å expt.) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict NMR chemical shifts within ±0.1 ppm accuracy .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), leveraging the compound’s planar aromatic system for π-cation interactions .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability score: 0.55) to prioritize analogs for synthesis .

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